molecular formula C10H5Cl2NO2S B1621571 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid CAS No. 306935-52-4

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid

Cat. No. B1621571
M. Wt: 274.12 g/mol
InChI Key: CKJSRXLZLGBAFD-UHFFFAOYSA-N
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Description

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid (CTC) is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Characterization A variety of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized through infrared, 1H, 13C, 119Sn NMR, mass spectrometry, and thermal analysis. These derivatives were evaluated for their antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).

Antimicrobial Activity Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Molecular Structure and DFT Calculations The structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using spectroscopic techniques and single-crystal X-ray diffraction, with DFT calculations providing insights into its electronic properties and potential application as an NLO material (Kerru et al., 2019).

Antiviral Activity Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited specific anti-tobacco mosaic virus activity, showcasing their potential in antiviral research (Chen et al., 2010).

Heterocyclic Chemistry Research into the synthesis of novel thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles from 5-aryl-3-aminothiophene-2-carboxylic acid highlights the compound's utility in exploring new heterocyclic structures, which are of interest in developing new chemical entities for various applications (Datoussaid et al., 2012).

properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-4-2-1-3-5(6)8-7(10(14)15)9(12)13-16-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJSRXLZLGBAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381597
Record name 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid

CAS RN

306935-52-4
Record name 3-Chloro-5-(2-chlorophenyl)-4-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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